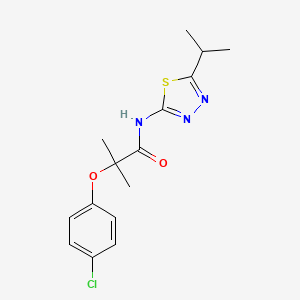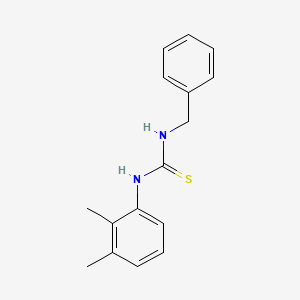![molecular formula C17H17N3O3 B5877562 2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, commonly known as NPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPB is a nitrophenyl derivative that has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of NPPB involves the inhibition of chloride channels and transporters. NPPB binds to the extracellular domain of the CFTR channel and blocks chloride ion transport. It also inhibits other chloride channels by reducing the chloride conductance of the membrane. NPPB has been shown to have a biphasic effect on the volume-regulated anion channel, where low concentrations of NPPB activate the channel, and high concentrations inhibit it.
Biochemical and Physiological Effects:
NPPB has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of chloride channels in various cellular processes such as cell migration, proliferation, and apoptosis. NPPB has also been shown to inhibit the growth and metastasis of cancer cells by modulating chloride channels. Additionally, NPPB has been used to study the role of chloride channels in the regulation of blood pressure and renal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPPB in lab experiments is its potency and specificity for chloride channels. NPPB has been shown to be a potent inhibitor of CFTR and other chloride channels with minimal off-target effects. However, one of the limitations of using NPPB is its potential toxicity and side effects at high concentrations. Therefore, it is important to use appropriate concentrations of NPPB in experiments and to monitor its effects carefully.
Direcciones Futuras
There are several future directions for the use of NPPB in scientific research. One potential direction is the development of NPPB derivatives with improved potency and specificity for chloride channels. Another direction is the use of NPPB in the development of novel therapies for cystic fibrosis and other diseases that involve chloride channel dysfunction. Additionally, NPPB could be used to study the role of chloride channels in the regulation of immune function and inflammation. Overall, NPPB is a promising compound that has the potential to advance our understanding of chloride channel physiology and pathophysiology.
Métodos De Síntesis
The synthesis of NPPB involves the reaction of 2-nitroaniline with 2-(1-pyrrolidinyl)aniline in the presence of acetic anhydride. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified by recrystallization. The purity of the product can be confirmed by thin-layer chromatography and spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
NPPB has been widely used in scientific research due to its ability to modulate various ion channels and transporters. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating salt and fluid transport across epithelial membranes. NPPB has also been shown to inhibit other ion channels such as the calcium-activated chloride channel and the volume-regulated anion channel. Additionally, NPPB has been used as a tool to study the role of chloride channels in cellular physiology and pathophysiology.
Propiedades
IUPAC Name |
2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(13-7-1-3-9-15(13)20(22)23)18-14-8-2-4-10-16(14)19-11-5-6-12-19/h1-4,7-10H,5-6,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUZGWPIVVILJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B5877484.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5877487.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5877501.png)

![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5877508.png)
![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)
![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)
![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)



